An In-depth Technical Guide to the Synthesis and Characterization of Diethyl Allylphosphonate
An In-depth Technical Guide to the Synthesis and Characterization of Diethyl Allylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of diethyl allylphosphonate, a versatile organophosphorus intermediate. This document details the prevalent synthetic methodologies, extensive characterization data, and detailed experimental protocols. Diethyl allylphosphonate serves as a crucial building block in various fields, including agrochemical synthesis, pharmaceutical development, and polymer chemistry.[1]
Synthesis of Diethyl Allylphosphonate
The most common and historically significant method for synthesizing diethyl allylphosphonate is the Michaelis-Arbuzov reaction.[2] This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate.[2] In this specific synthesis, triethyl phosphite is reacted with an allyl halide, typically allyl bromide or allyl chloride.[3][4]
Alternative approaches include a one-flask procedure for converting allylic alcohols directly to the corresponding phosphonates using triethyl phosphite and zinc iodide, which can be a more direct route than the traditional halide-based Arbuzov reaction.[5]
Michaelis-Arbuzov Reaction
The reaction proceeds via the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic carbon of the allyl halide. This is followed by the dealkylation of the resulting quasi-phosphonium salt by the halide ion to yield the final phosphonate (B1237965) product.
Caption: Michaelis-Arbuzov reaction pathway for diethyl allylphosphonate synthesis.
Experimental Protocols
Synthesis via Michaelis-Arbuzov Reaction
This protocol is adapted from established laboratory procedures for the synthesis of diethyl allylphosphonate from triethyl phosphite and allyl bromide.[3]
Materials:
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Triethyl phosphite, freshly distilled (5.16 mL, 30 mmol)
-
Allyl bromide (5.52 mL, 33 mmol)
-
Round-bottomed flask
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Reflux condenser
-
Heating mantle
-
Nitrogen gas supply
Procedure:
-
Set up a round-bottomed flask equipped with a reflux condenser under a nitrogen atmosphere to ensure an inert environment.
-
Charge the flask with freshly distilled triethyl phosphite (5.16 mL, 30 mmol) and allyl bromide (5.52 mL, 33 mmol).
-
Heat the reaction mixture to 71 °C and maintain this temperature for 3 hours.
-
After the reaction is complete, increase the temperature to approximately 120 °C to distill off the excess allyl bromide. Continue this distillation for 2 hours.
-
The remaining liquid is the crude diethyl allylphosphonate. The product is obtained as a colorless oil (yields up to 98%).[3]
-
The purity of the product can be confirmed by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[3]
A similar patented method utilizes allyl chloride and a catalyst (e.g., NaI, KI, CuCl) in an organic solvent at temperatures between 130-170°C for 4-6 hours, achieving yields between 74% and 85%.[4]
Characterization of Diethyl Allylphosphonate
A combination of spectroscopic and physical methods is used to confirm the identity and purity of the synthesized diethyl allylphosphonate.
Caption: Workflow for the characterization of diethyl allylphosphonate.
Physical Properties
The physical properties of diethyl allylphosphonate are key indicators of its identity and purity.
| Property | Value |
| Molecular Formula | C₇H₁₅O₃P |
| Molecular Weight | 178.17 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 46 °C / 0.35 mmHg, 223 °C (atmospheric)[4] |
| Density | 1.022 g/mL, 1.035 g/cm³ at 25°C[4] |
| Refractive Index (n²⁰/D) | 1.4340 |
Spectroscopic Data
Spectroscopic analysis provides detailed structural information and confirms the presence of characteristic functional groups.
Nuclear Magnetic Resonance (NMR) is the most powerful tool for the structural elucidation of diethyl allylphosphonate.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~1.3 (t) | Triplet | ~7.0 | -O-CH₂-CH₃ |
| ~2.6 (dd) | Doublet of Doublets | J(H,H) ≈ 7.5, J(P,H) ≈ 22.0 | P-CH₂ -CH=CH₂ | |
| ~4.1 (dq) | Doublet of Quartets | J(H,H) ≈ 7.0, J(P,H) ≈ 7.0 | -O-CH₂ -CH₃ | |
| ~5.1 (m) | Multiplet | - | P-CH₂-CH=CH₂ (trans) | |
| ~5.3 (m) | Multiplet | - | P-CH₂-CH=CH₂ (cis) | |
| ~5.8 (m) | Multiplet | - | P-CH₂-CH =CH₂ | |
| ¹³C | 16.4 | - | J(P,C) ≈ 6.0 | -O-CH₂-CH₃ |
| 28.5 | - | J(P,C) ≈ 142.0 | P-CH₂ -CH=CH₂ | |
| 61.6 | - | J(P,C) ≈ 6.5 | -O-CH₂ -CH₃ | |
| 118.0 | - | J(P,C) ≈ 12.0 | P-CH₂-CH=CH₂ | |
| 131.0 | - | J(P,C) ≈ 10.0 | P-CH₂-CH =CH₂ | |
| ³¹P | ~26-28 | - | - | P =O |
(Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. Data compiled from typical phosphonate spectra and available literature[6][7]).
Infrared spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3080, ~2980 | Medium | C-H stretching (alkenyl, alkyl) |
| ~1645 | Weak | C=C stretching (alkenyl) |
| ~1250 | Strong | P=O stretching (phosphoryl) |
| ~1025 | Strong | P-O-C stretching |
| ~965 | Strong | =C-H bending (out-of-plane) |
(Note: Data is characteristic for this class of compounds and sourced from spectral databases[8]).
Mass spectrometry confirms the molecular weight of the compound. For diethyl allylphosphonate (C₇H₁₅O₃P), the expected exact mass is 178.0759 g/mol .[6] The fragmentation pattern would show characteristic losses of ethoxy and allyl groups.
Applications
Diethyl allylphosphonate is a valuable intermediate in several industrial and research applications:
-
Polymer Chemistry: It is used to create phosphonated polymers that exhibit enhanced flame retardancy and thermal stability.[1]
-
Agrochemicals: It serves as a precursor for the synthesis of certain pesticides and herbicides.[1]
-
Pharmaceutical Development: It acts as a building block for various biologically active molecules.[1]
-
Organic Synthesis: The allyl group can be further functionalized, and the phosphonate moiety can be used in reactions like the Horner-Wadsworth-Emmons condensation.[5]
References
- 1. nbinno.com [nbinno.com]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]
- 4. CN103880880A - Preparation method for flame retardant diethyl allylphosphonate - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
